REACTION_CXSMILES
|
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|
|
Name
|
potassium-adenosine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]
|
Name
|
solution
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
tris-hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by homogenizing a fresh gastric mucosal layer of swine
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]
|
Type
|
ADDITION
|
Details
|
containing 30 to 80 μg/ml
|
Type
|
CONCENTRATION
|
Details
|
in terms of a protein concentration
|
Type
|
CUSTOM
|
Details
|
of an enzyme preparation
|
Type
|
CUSTOM
|
Details
|
The enzymatic reaction
|
Type
|
CUSTOM
|
Details
|
After this enzymatic reaction
|
Type
|
WAIT
|
Details
|
was continued for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
(at 4° C. and 3000 rpm)
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|
|
Name
|
potassium-adenosine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]
|
Name
|
solution
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
tris-hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by homogenizing a fresh gastric mucosal layer of swine
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]
|
Type
|
ADDITION
|
Details
|
containing 30 to 80 μg/ml
|
Type
|
CONCENTRATION
|
Details
|
in terms of a protein concentration
|
Type
|
CUSTOM
|
Details
|
of an enzyme preparation
|
Type
|
CUSTOM
|
Details
|
The enzymatic reaction
|
Type
|
CUSTOM
|
Details
|
After this enzymatic reaction
|
Type
|
WAIT
|
Details
|
was continued for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
(at 4° C. and 3000 rpm)
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |